molecular formula C21H15ClFN3O3S B2444976 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1261015-13-7

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2444976
M. Wt: 443.88
InChI Key: RRDQAUVMDIKDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Radiosynthesis for PET Imaging

One significant application of similar thieno[3,2-d]pyrimidine derivatives is in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). A study by Dollé et al. (2008) discussed the development of DPA-714, a compound within the thieno[3,2-d]pyrimidine series, designed with a fluorine atom for labeling with fluorine-18, enabling in vivo PET imaging. This research highlights the compound's potential in neuroimaging and investigating neuroinflammatory conditions (Dollé et al., 2008).

Antinociceptive and Anti-inflammatory Properties

Another study by Selvam et al. (2012) explored the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties. The research synthesized a series of thieno[3,2-d]pyrimidine derivatives and assessed their efficacy in pain relief and inflammation reduction, indicating their potential therapeutic benefits in treating pain and inflammation without focusing on specific compound applications (Selvam et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study by Mary et al. (2020) investigated the spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, including thieno[3,2-d]pyrimidine derivatives. This research suggests the compounds' potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, the study explored the non-linear optical (NLO) activity, providing insights into possible intramolecular interactions and molecular docking with Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy and biomedical fields (Mary et al., 2020).

Antitumor Activity

Hafez and El-Gazzar (2017) conducted research on the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity. The study synthesized a range of thieno[3,2-d]pyrimidine derivatives and tested their efficacy against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. The findings indicate that some derivatives exhibited potent anticancer activity, comparable to that of doxorubicin, underscoring their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3S/c22-14-2-1-3-16(10-14)26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-11-13-4-6-15(23)7-5-13/h1-10,17,19H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCIPPLCRHOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

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